N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N-(3-Methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound characterized by an ethanediamide (oxalamide) linker connecting two functional groups: a 3-methoxypropyl moiety and a thieno[3,4-c]pyrazol-3-yl scaffold substituted with a phenyl group. The thieno[3,4-c]pyrazole core is a fused heterocyclic system combining thiophene and pyrazole rings, which confers unique electronic and steric properties. The 3-methoxypropyl side chain introduces moderate lipophilicity, while the phenyl substituent on the pyrazole ring may influence binding interactions in biological or material science applications .
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-9-5-8-18-16(22)17(23)19-15-13-10-25-11-14(13)20-21(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJNHHAWCPUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps:
Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through a reaction between a thioamide and a hydrazine derivative under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Oxamide Formation: The final step involves the formation of the oxamide moiety. This can be done by reacting the thienopyrazole derivative with an appropriate amine, such as 3-methoxypropylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thienopyrazole core.
Reduction: Reduced forms of the oxamide moiety.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-(3-methoxypropyl)-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several applications in scientific research:
Medicinal Chemistry: Due to its thienopyrazole core, the compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets. The thienopyrazole core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thieno[3,4-c]pyrazole derivatives with variable substituents. Two structurally analogous compounds are identified in the literature, enabling a comparative analysis:
Substituent Variations on the Thienopyrazole Core
N-(3-Methoxypropyl)-N′-[2-(tert-butyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (RN: 899995-06-3) Key Differences:
- 2-tert-Butyl group replaces the phenyl substituent on the pyrazole ring, introducing steric bulk and increased hydrophobicity.
- Implications:
- The tert-butyl group may reduce solubility in aqueous media but improve binding to hydrophobic pockets in biological targets.
- The sulfone group could increase metabolic stability due to reduced susceptibility to oxidative degradation .
N-[2-(Dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (BG16206, RN: 899969-38-1) Key Differences:
- 2-(Dimethylamino)ethyl side chain replaces the 3-methoxypropyl group, introducing a basic tertiary amine. Implications:
- The basic side chain may facilitate interactions with acidic residues in enzymatic active sites .
Structural and Property Comparison Table
Research Findings and Implications
- Synthetic Accessibility : All three compounds share a common ethanediamide linker, suggesting analogous synthetic routes involving coupling reactions between functionalized amines and oxalyl chloride derivatives.
- Biological Relevance : The phenyl-substituted analogs (target compound and BG16206) may exhibit stronger π-π stacking interactions in protein binding compared to the tert-butyl analog, which relies on steric effects .
- Thermodynamic Stability : The sulfone-modified analog likely has higher crystallinity due to polar interactions, as inferred from its structural refinement using programs like SHELX .
Biological Activity
N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole family. This class of compounds has gained attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article presents an overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₈N₄OS. Its structure features a thieno[3,4-c]pyrazole core which is known for its biological significance. The methoxypropyl substituent may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds in this class could inhibit bacterial growth effectively. In vitro assays showed that this compound displayed potent activity against various microbial strains.
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. A study involving erythrocyte alterations in fish indicated that thieno[3,4-c]pyrazole compounds can mitigate oxidative stress induced by toxins such as 4-nonylphenol. The results showed a significant reduction in altered erythrocyte percentages when treated with these compounds compared to control groups (see Table 1).
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound | 12 ± 1.03 |
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been investigated for their potential anticancer effects. Specific studies have targeted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds have shown efficacy in inhibiting aurora kinase activity, which is crucial for cancer cell division.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cell proliferation. This interaction can modulate biological responses leading to its observed therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against clinically relevant pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Antioxidant Assessment : In experiments involving oxidative stress models using fish erythrocytes, the compound demonstrated significant protective effects against cellular damage caused by environmental toxins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
